![molecular formula C18H13ClN4O B14666017 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine CAS No. 38711-04-5](/img/structure/B14666017.png)
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is a chemical compound with the molecular formula C18H13ClN4O. It is known for its unique structure, which includes a quinazoline core substituted with a 4-chloronaphthalen-1-yloxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine typically involves the reaction of 4-chloronaphthalen-1-ol with 2,4-diaminoquinazoline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the quinazoline ring.
Reduction: Reduced forms of the quinazoline ring.
Substitution: Substituted quinazoline derivatives with various nucleophiles replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[(4-Chloronaphthalen-1-yl)oxy]-2,2-dimethylhexanenitrile
- 2-[(4-Chloronaphthalen-1-yl)oxy]-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanone
Uniqueness
6-[(4-Chloronaphthalen-1-yl)oxy]quinazoline-2,4-diamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
38711-04-5 |
|---|---|
Molekularformel |
C18H13ClN4O |
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
6-(4-chloronaphthalen-1-yl)oxyquinazoline-2,4-diamine |
InChI |
InChI=1S/C18H13ClN4O/c19-14-6-8-16(12-4-2-1-3-11(12)14)24-10-5-7-15-13(9-10)17(20)23-18(21)22-15/h1-9H,(H4,20,21,22,23) |
InChI-Schlüssel |
SCCKHLXYCSPFBL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=CC4=C(C=C3)N=C(N=C4N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



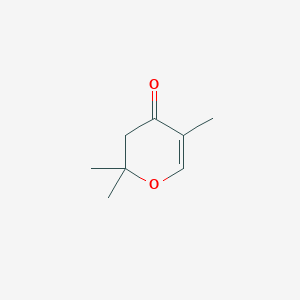

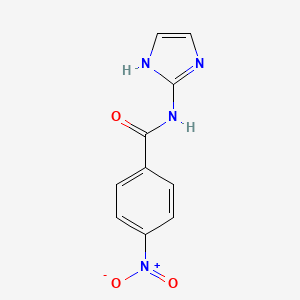

![Bicyclo[3.2.0]heptan-2-one, 5-methyl-](/img/structure/B14665980.png)
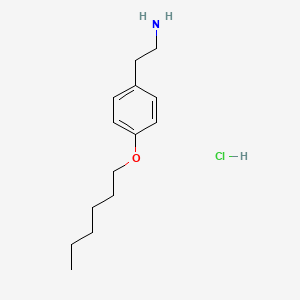
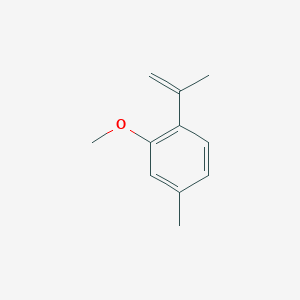
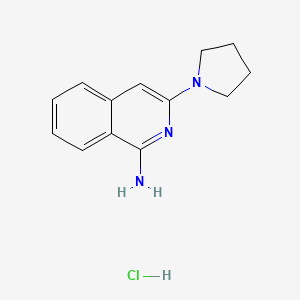



![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)

